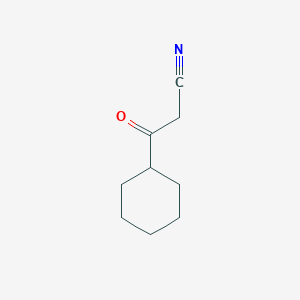











|
REACTION_CXSMILES
|
[H-].[Na+].[C:3](#[N:5])[CH3:4].[CH:6]1([C:12](OC)=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C1C=CC=CC=1>[CH:6]1([C:12]([CH2:4][C:3]#[N:5])=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
63 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
ice water
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
is dropwise added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is removed
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer is washed with isopropyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3 times with isopropyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract is dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled away under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C(=O)CC#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |